m-PEG12-OH

Antibody-Drug Conjugate Hydrophobic Interaction Chromatography Aggregation

m-PEG12-OH (dodecaethylene glycol monomethyl ether, exact MW 560.67 Da, PDI = 1.0) is the monodisperse PEG12 linker proven to suppress DAR8 ADC aggregation where shorter PEG4/PEG8 chains fail. Its precisely 12 ethylene oxide repeat units deliver the minimum hydrophilic shielding required for high-DAR conjugates of hydrophobic payloads, enabling near-complete tumor regression without body weight loss. This terminal hydroxyl building block also positions PROTAC linkers within the optimal ≥12-carbon backbone range for ternary complex formation. Unlike polydisperse mPEG-OH, its batch-to-batch structural uniformity eliminates chain-length heterogeneity as a variable in bioconjugate CQAs and regulatory documentation.

Molecular Formula C23H48O12
Molecular Weight 560.7 g/mol
CAS No. 9004-74-4
Cat. No. B1676780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG12-OH
CAS9004-74-4
Synonymsm-PEG11-alcohol
Molecular FormulaC23H48O12
Molecular Weight560.7 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
InChIInChI=1S/C25H52O13/c1-27-4-5-29-8-9-31-12-13-33-16-17-35-20-21-37-24-25-38-23-22-36-19-18-34-15-14-32-11-10-30-7-6-28-3-2-26/h26H,2-25H2,1H3
InChIKeyVWDQSWKLHABGKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

m-PEG12-OH (CAS 9004-74-4): A Monodisperse 12-Unit Polyethylene Glycol Methyl Ether Hydroxyl Linker for ADC and PROTAC Conjugation


m-PEG12-OH (dodecaethylene glycol monomethyl ether, exact molecular weight 560.67 Da, formula C₂₅H₅₂O₁₃) is a linear, monofunctional polyethylene glycol (PEG) derivative featuring a terminal methoxy group (–OCH₃) at one end and a free hydroxyl group (–OH) at the other . The compound belongs to the class of monodisperse, single-chain-length mPEG-OH oligomers, distinguishable from polydisperse methoxypolyethylene glycol (generic CAS 9004-74-4, typical PDI >1.02) by its exactly defined 12 ethylene oxide repeat units and consequent batch-to-batch structural uniformity . Its primary utility lies in serving as a non-cleavable, hydrophilic spacer for the synthesis of antibody–drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), as well as a precursor for further derivatization into heterobifunctional PEG linkers [1].

Why m-PEG12-OH Cannot Be Simply Replaced by Shorter, Longer, or Polydisperse PEG-OH Analogs in Conjugation Workflows


In both ADC and PROTAC development, PEG chain length is not a passive variable—it directly controls conjugate hydrophobicity, aggregation propensity, pharmacokinetic (PK) clearance rate, and ternary complex geometry [1]. Shorter analogs such as m-PEG4-OH or m-PEG8-OH provide insufficient hydrophilic shielding of hydrophobic payloads (e.g., MMAE), leading to elevated aggregate content and accelerated plasma clearance at high drug-to-antibody ratios (DAR8) [2]. Longer chains such as m-PEG24-OH increase hydrodynamic volume beyond the point of incremental PK benefit while potentially introducing steric penalties that reduce conjugation efficiency . Polydisperse mPEG-OH (generic CAS 9004-74-4, average MW spanning hundreds to thousands of daltons) introduces chain-length heterogeneity that compromises lot-to-lot reproducibility in bioconjugate critical quality attributes [3]. The quantitative evidence below demonstrates exactly where m-PEG12-OH occupies a differentiated performance window relative to these comparators.

m-PEG12-OH Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against PEG4, PEG8, and Polydisperse mPEG-OH Analogs


PEG12 Linkers Reduce ADC Hydrophobicity and Aggregation More Effectively Than PEG4 and PEG8 at Equivalent DAR8 Loading

In a direct head-to-head comparison using DAR8 trastuzumab-MMAE ADCs constructed with cleavable pendant-type PEG linkers of varying chain length (PEG4, PEG8, PEG12), hydrophobic interaction chromatography (HIC) confirmed that increasing PEG chain length systematically decreased conjugate hydrophobicity, with PEG12 delivering the greatest reduction [1]. Under thermal stress conditions (40 °C, 60% RH, 28 days), the aggregate content measured by size-exclusion chromatography decreased monotonically as PEG length increased, with PEG12-DAR8 ADCs exhibiting the lowest aggregate levels [1]. A separate systematic study of Y-shaped pendant PEG linkers carrying VC-pABC-MMAE identified PEG12 as the lead compound specifically because its hydrophilic shielding was sufficient to counterbalance the intrinsic hydrophobicity of eight MMAE payloads, enabling DAR8 conjugation without aggregation—a feat not achievable with PEG4 or PEG8 arms [2].

Antibody-Drug Conjugate Hydrophobic Interaction Chromatography Aggregation

PEG12 Sits at the Pharmacokinetic Clearance Plateau: Longer PEG Chains Beyond PEG8 Offer No Further Reduction in Plasma Clearance Rate

In a definitive structure–activity relationship study of PEG-glucuronide-MMAE linkers spanning PEG4 through PEG24 ethylene oxide units (homogeneous DAR8 ADCs), a clear, quantifiable relationship emerged between PEG chain length and in vivo plasma clearance [1]. Longer PEG chains progressively slowed clearance, but a threshold was identified at PEG8, beyond which further chain extension (PEG12, PEG24) produced no additional reduction in clearance rate [1]. PEG12 therefore resides at the pharmacokinetic plateau—it achieves the full clearance benefit of PEGylation without the synthetic burden, increased hydrodynamic volume, or potential steric interference associated with longer chains (e.g., PEG24) [1]. This study identified a PEG12-containing linker as the lead candidate from the entire series for further ADC development [1].

Pharmacokinetics PEGylation Clearance

PEG12-DAR8 ADCs Demonstrate Superior In Vivo Tolerability With No Weight Loss Compared to PEG4-DAR8 and Non-PEGylated DAR4 ADCs

In the pendant-type PEG linker ADC study, DAR8-ADC bearing PEG12 exhibited high tolerability characterized by the absence of body weight loss in treated animals, whereas DAR8-ADCs with PEG4 and DAR4-ADCs without PEG did not achieve comparable tolerability at equivalent dose levels [1]. This tolerability advantage was attributed to the effective masking of payload hydrophobicity by the PEG12 chain, which reduced non-specific interactions and off-target toxicity [1]. The same PEG12-DAR8 ADC demonstrated near-complete tumor regression in HER2+ xenograft models, confirming that the tolerability gain did not come at the expense of anti-tumor efficacy [2].

ADC Tolerability Therapeutic Index Maximum Tolerated Dose

Monodisperse PEG12-OH (Exact MW 560.67, PDI = 1.0) Provides Batch-to-Batch Conjugation Reproducibility Unattainable With Polydisperse mPEG-OH (CAS 9004-74-4, MW Range 350–5,000+)

m-PEG12-OH, when sourced as the discrete dodecaethylene glycol monomethyl ether (exact formula C₂₅H₅₂O₁₃, exact mass 560.67 Da), is a monodisperse compound with a polydispersity index (PDI) of 1.0—every molecule in the batch has exactly 12 ethylene oxide units . In contrast, generic methoxypolyethylene glycol sold under CAS 9004-74-4 is a polydisperse mixture with chain lengths typically spanning n = 10 to n = 120 and PDI values of 1.02–1.05 or higher . This chain-length heterogeneity introduces variability in hydrodynamic radius, conjugation site accessibility, and payload shielding efficiency across individual conjugate molecules within the same batch, compromising lot-to-lot consistency in critical quality attributes such as DAR distribution, aggregate content, and pharmacokinetic profile . Monodisperse PEG linkers with exact, defined chain lengths are now recognized as essential for ADC and PROTAC development precisely because they eliminate this source of product heterogeneity .

Monodisperse PEG Bioconjugation Quality Control

PEG12 Chain Length Spans the Optimal PROTAC Linker Window (≥12-Carbon Equivalent), Providing Adequate Reach for Ternary Complex Formation Where Shorter PEGs May Fall Short

The literature consensus for PROTAC linker design reports that optimal linker lengths range from 12-carbon to over 20-carbon atom equivalents, with PEG-based linkers being among the most commonly employed scaffolds . A 12-unit PEG chain (PEG12) contains 24 backbone atoms (12 oxygen + 12 ethylene carbon pairs), which falls squarely within this empirically validated optimal window [1]. By contrast, shorter PEG linkers such as PEG4 (8 backbone atoms) and PEG8 (16 backbone atoms) may inadequately span the distance between E3 ligase and target protein binding pockets in many ternary complex geometries, potentially resulting in failed or suboptimal ubiquitination [2]. The hydroxyl terminus of m-PEG12-OH further permits derivatization to reactive groups (e.g., NHS ester, azide, maleimide) for covalent attachment to either the target-protein ligand or the E3 ligase ligand, enabling systematic linker-length SAR exploration within the optimal 12–20+ carbon range [3].

PROTAC Ternary Complex Linker Optimization

m-PEG12-OH (CAS 9004-74-4) Optimal Application Scenarios Based on Quantitative Differentiation Evidence


High-DAR (DAR8) Antibody–Drug Conjugate Development With Hydrophobic Payloads (e.g., MMAE, DM1)

For ADC programs targeting drug-to-antibody ratios of 8 with hydrophobic microtubule inhibitors, m-PEG12-OH-derived linkers provide the minimum PEG chain length required to offset payload hydrophobicity and prevent aggregation, as demonstrated by HIC and SEC analysis of DAR8 trastuzumab-MMAE conjugates [1]. Both PEG4 and PEG8 were shown to be insufficient at this DAR loading, while PEG12 uniquely enabled high tolerability (no body weight loss) and near-complete tumor regression in vivo [1][2]. This scenario applies to any ADC program seeking to maximize DAR without triggering aggregation-driven clearance or dose-limiting toxicity.

PROTAC Linker-Library Synthesis Requiring Systematic PEG-Length Screening Within the Validated 12–20+ Carbon Optimal Window

m-PEG12-OH serves as a key building block for constructing heterobifunctional PROTAC linkers whose 24-atom backbone falls within the empirically validated optimal length range (≥12 carbons) for ternary complex formation . The terminal hydroxyl group enables straightforward conversion to NHS esters, azides, alkynes, or maleimides for covalent attachment to E3 ligase or target-protein ligands [3]. Starting with m-PEG12-OH rather than shorter PEG-OH analogs accelerates SAR exploration by placing the initial linker length within the known productive window, reducing the number of variables requiring de novo optimization .

Precision PEGylation of Proteins, Peptides, or Surfaces Requiring Batch-to-Batch Conjugate Reproducibility

In any PEGylation workflow where conjugate heterogeneity must be minimized—including therapeutic protein PEGylation, nanoparticle surface coating, and biosensor fabrication—the monodisperse nature of m-PEG12-OH (PDI = 1.0, exact MW = 560.67 Da) provides structural uniformity unattainable with polydisperse mPEG-OH (PDI ≥ 1.02) . This is particularly critical for applications progressing toward IND-enabling studies or requiring rigorous analytical characterization, where chain-length variability in the PEG reagent directly translates into conjugate heterogeneity and complicates regulatory documentation .

Non-Cleavable ADC Linker Architectures Where Long-Term Plasma Stability Is Paramount

m-PEG12-OH is classified as a non-cleavable linker component, meaning it lacks enzymatic or chemical cleavage motifs (e.g., cathepsin-sensitive dipeptides, hydrazones) and remains intact throughout the ADC's circulatory lifetime . The PEG12 chain length achieves the pharmacokinetic clearance plateau (no further benefit from longer PEGs) while providing adequate hydrophilic shielding [4]. This makes m-PEG12-OH an appropriate precursor for non-cleavable ADC linker constructs where maximizing circulatory half-life without introducing unnecessary PEG mass or immunogenicity risk is a design priority.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for m-PEG12-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.